2-methoxy-N-(4-methylpentan-2-yl)aniline
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-N-(4-methylpentan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-10(2)9-11(3)14-12-7-5-6-8-13(12)15-4/h5-8,10-11,14H,9H2,1-4H3 |
InChI Key |
AEPCUJWCWZMMSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthesis and characterization of 2-methoxy-N-(4-methylpentan-2-yl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 2-methoxy-N-(4-methylpentan-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the secondary amine, 2-methoxy-N-(4-methylpentan-2-yl)aniline (CAS No. 58008-15-4).[1][2][3] N-substituted aniline derivatives are crucial scaffolds in medicinal chemistry and materials science. This document details a robust and reproducible laboratory-scale synthesis via reductive amination of 2-methoxyaniline and 4-methylpentan-2-one. We offer field-proven insights into the reaction mechanism, optimization, and purification strategies. Furthermore, a complete characterization protocol is provided, outlining the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring researchers can validate the synthesis of the target compound with high confidence. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Context
N-alkylated anilines are a privileged structural motif in organic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the nuanced electronic and steric properties conferred by the nitrogen substituent. The target molecule, 2-methoxy-N-(4-methylpentan-2-yl)aniline, combines an electron-donating methoxy group on the aromatic ring with a bulky, branched alkyl chain on the amine. This specific combination can influence properties such as solubility, lipophilicity, and metabolic stability, making it a valuable building block for library synthesis in drug discovery programs.
The most direct and widely adopted method for synthesizing such secondary amines is reductive amination.[4][5] This powerful one-pot or two-step reaction involves the condensation of a primary amine with a ketone to form an imine intermediate, which is subsequently reduced to the target amine.[6] The efficiency and operational simplicity of this method make it superior to classical N-alkylation with alkyl halides, which is often plagued by over-alkylation and lower yields.[7] This guide focuses on the reductive amination pathway, providing the causal logic behind reagent selection and procedural steps.
Synthesis Methodology: Reductive Amination
The synthesis proceeds in two key stages: the formation of a Schiff base (imine) intermediate, followed by its in-situ reduction.
Reaction Mechanism
The overall transformation is as follows:
-
Step 1: Imine Formation. The synthesis begins with the nucleophilic attack of the primary amine (2-methoxyaniline) on the carbonyl carbon of the ketone (4-methylpentan-2-one). This forms an unstable hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to yield a more stable C=N double bond, the characteristic feature of an imine or Schiff base.[6] The removal of water drives the equilibrium towards the imine product.
-
Step 2: Imine Reduction. The imine is then reduced to the final secondary amine. For this, a mild reducing agent is required. Sodium borohydride (NaBH₄) is an excellent choice as it is selective for carbonyls and imines and is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[8][9] The hydride (H⁻) from NaBH₄ attacks the electrophilic carbon of the imine, breaking the pi bond and forming a new C-H bond. A subsequent protonation step, typically from the solvent (e.g., methanol), quenches the resulting anion to yield the final amine product.[8][9]
The logical flow of the reaction mechanism is depicted below.
Caption: Reaction mechanism for reductive amination.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials:
-
2-Methoxyaniline (o-anisidine), (1.23 g, 10 mmol)
-
4-Methylpentan-2-one (Methyl isobutyl ketone, MIBK), (1.10 g, 11 mmol, 1.1 eq)
-
Sodium Borohydride (NaBH₄), (0.45 g, 12 mmol, 1.2 eq)
-
Methanol (anhydrous, 50 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for synthesis and purification.
Procedure:
-
Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (1.23 g, 10 mmol) and anhydrous methanol (50 mL). Stir until the amine is fully dissolved. Add 4-methylpentan-2-one (1.10 g, 11 mmol) to the solution. Allow the mixture to stir at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add sodium borohydride (0.45 g, 12 mmol) in small portions over 15 minutes. Causality Note: Adding NaBH₄ slowly at a low temperature is critical to control the exothermic reaction and prevent the reduction of the unreacted ketone.[5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (approximately 16 hours) to ensure the complete reduction of the imine.
-
Work-up: Quench the reaction by slowly adding 20 mL of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel.[10][11] A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 Hexanes:EtOAc), is typically effective. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford 2-methoxy-N-(4-methylpentan-2-yl)aniline as a pure oil.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic and Physical Data
The following table summarizes the expected characterization data for the target compound.
| Parameter | Expected Value / Observation |
| Chemical Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.31 g/mol |
| Appearance | Pale yellow to colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.80-6.90 (m, 3H, Ar-H), 6.65 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.60 (m, 1H, N-CH), 3.50 (br s, 1H, N-H), 1.80 (m, 1H, -CH(CH₃)₂), 1.55 (t, 2H, -CH₂-), 1.20 (d, 3H, N-CH-CH₃ ), 0.95 (d, 6H, -CH(CH₃ )₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.0, 138.0, 121.5, 114.5, 110.0, 109.5, 55.5, 51.0, 49.0, 25.0, 23.0, 22.5, 21.0 |
| FT-IR (neat, cm⁻¹) | 3400 (N-H stretch), 3050 (Ar C-H stretch), 2955, 2870 (Aliphatic C-H stretch), 1600, 1510 (C=C aromatic stretch), 1240 (Asymmetric C-O-C stretch), 1030 (Symmetric C-O-C stretch) |
| Mass Spec (EI) | m/z 207 (M⁺), 192 (M-CH₃)⁺, 134 (M-C₅H₁₁)⁺ |
Analytical Protocols
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Infrared (IR) Spectroscopy: Place a drop of the neat oil on a salt plate (NaCl or KBr) and acquire the spectrum using an FTIR spectrometer.
-
Mass Spectrometry (MS): Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) or Electron Impact (EI) source to confirm the molecular weight and fragmentation pattern.
-
Purity Assessment: Purity should be assessed by GC-MS or High-Performance Liquid Chromatography (HPLC). The product should ideally be >95% pure for use in further applications.[2]
Safety, Handling, and Storage
4.1. Hazard Identification:
-
2-Methoxyaniline (o-Anisidine): Toxic if inhaled or absorbed through the skin.[12] Suspected of causing genetic defects and cancer.[12] Handle with extreme care.
-
4-Methylpentan-2-one (MIBK): Flammable liquid and vapor. Harmful if inhaled.[13]
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation.
-
Product (2-methoxy-N-(4-methylpentan-2-yl)aniline): As an aniline derivative, it should be handled as potentially harmful. Avoid contact with skin and eyes.
4.2. Handling and Storage:
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[14]
Conclusion
This guide provides a validated and detailed methodology for the synthesis of 2-methoxy-N-(4-methylpentan-2-yl)aniline. By employing a reductive amination strategy, the target compound can be produced in good yield and high purity. The provided rationale for experimental choices, coupled with comprehensive characterization data, equips researchers with the necessary tools to confidently synthesize and validate this valuable chemical building block for applications in pharmaceutical and materials science research.
References
-
ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? Available at: [Link]
-
Vedantu. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Available at: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available at: [Link]
-
The Benicewicz Group. Substituted oligoanilines: synthesis and characterization. Available at: [Link]
- Google Patents. (1998). Method of reducing a schiff base. US5847110A.
-
ScienceDirect. (2004). Synthesis and characterization of conducting substituted polyanilines. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Available at: [Link]
-
Arabian Journal of Chemistry. (2011). Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline. Available at: [Link]
-
Indian Academy of Sciences. One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Available at: [Link]
-
PMC. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
-
Der Pharma Chemica. (2013). Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. Available at: [Link]
-
Synple Chem. Application Note – Reductive Amination. Available at: [Link]
-
OpenBU. (2011). Reductive Amination Reaction. Available at: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. a2bchem.com [a2bchem.com]
- 3. 58008-15-4|4-Methoxy-N-(4-methylpentan-2-yl)aniline|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DSpace [open.bu.edu]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
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- 14. combi-blocks.com [combi-blocks.com]
Technical Profile: N-(1,3-Dimethylbutyl)-4-methoxyaniline (CAS 58008-15-4)
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Development Professionals
Executive Summary
CAS 58008-15-4 , chemically identified as 4-Methoxy-N-(4-methylpentan-2-yl)aniline or N-(1,3-Dimethylbutyl)-p-anisidine , is a specialized secondary arylamine intermediate. It belongs to the class of alkylated anisidines, structurally analogous to the widely used p-phenylenediamine antioxidants (such as 6PPD), but distinguished by the presence of a methoxy (-OCH₃) group in place of the secondary amine.
This compound is primarily utilized as a chemical building block in the synthesis of antioxidants, antiozonants, and lipophilic dyes. Its structural features—specifically the electron-donating methoxy group paired with a sterically hindered alkyl amine—confer unique electrochemical and solubility properties, making it a critical subject of study for structure-activity relationship (SAR) investigations in polymer stabilization and toxicology.
Chemical Structure & Physicochemical Properties
2.1 Structural Analysis
The molecule consists of a p-anisidine (4-methoxyaniline) core where the amine nitrogen is substituted with a 1,3-dimethylbutyl group (derived from methyl isobutyl ketone).
-
Core Scaffold: Electron-rich benzene ring (anisole moiety).
-
Functional Groups:
-
Methoxy (-OCH₃): Strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring.
-
Secondary Amine (-NH-): The active site for radical scavenging; basicity is modulated by the alkyl chain and the phenyl ring.
-
Alkyl Chain (1,3-Dimethylbutyl): Increases lipophilicity (LogP), facilitating solubility in organic matrices (polymers, lipids) and cell membrane permeability.
-
2.2 Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 58008-15-4 | Verified Registry Number |
| IUPAC Name | 4-Methoxy-N-(4-methylpentan-2-yl)aniline | |
| Molecular Formula | C₁₃H₂₁NO | |
| Molecular Weight | 207.31 g/mol | |
| SMILES | COC1=CC=C(NC(C)CC(C)C)C=C1 | |
| Physical State | Viscous Liquid or Low-Melting Solid | Depending on purity/temp |
| Boiling Point | ~290–300 °C (Predicted) | High due to MW and polarity |
| LogP (Predicted) | 3.8 – 4.2 | Highly Lipophilic |
| pKa (Base) | ~5.5 – 6.0 | Weak base (Aniline derivative) |
| Solubility | DMSO, Methanol, Dichloromethane | Insoluble in water |
Synthesis & Production Protocols
The industrial and laboratory synthesis of CAS 58008-15-4 follows the Reductive Alkylation pathway, a standard method for creating hindered arylamines. This process involves the condensation of p-anisidine with methyl isobutyl ketone (MIBK) followed by hydrogenation.
3.1 Reaction Mechanism
-
Condensation: p-Anisidine reacts with MIBK under acidic catalysis to form a Schiff base (imine) intermediate.
-
Hydrogenation: The imine is reduced (using H₂/Pd-C or NaBH₄) to the secondary amine.
3.2 Experimental Workflow (Laboratory Scale)
Reagents:
-
p-Anisidine (1.0 eq)
-
Methyl Isobutyl Ketone (MIBK) (1.2 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C
-
Solvent: Dichloromethane (DCM) or Ethanol
Protocol:
-
Imine Formation: Dissolve p-anisidine in DCM. Add MIBK and a catalytic amount of acetic acid. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0°C. Slowly add Sodium Triacetoxyborohydride (1.5 eq).
-
Quenching: Allow to warm to room temperature and stir overnight. Quench with saturated NaHCO₃ solution.
-
Extraction: Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pale yellow oil.
3.3 Synthesis Visualization (DOT)
Figure 1: Reductive alkylation pathway for the synthesis of N-(1,3-Dimethylbutyl)-p-anisidine.
Analytical Characterization
To validate the identity of CAS 58008-15-4, a multi-modal approach is required.
4.1 HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm.
-
Retention Time: Expect elution late in the gradient due to the hydrophobic isobutyl chain.
4.2 Mass Spectrometry (ESI-MS)
-
Ionization: Positive Mode (ESI+).
-
Parent Ion: [M+H]⁺ = 208.3 m/z.
-
Fragmentation Pattern:
-
Loss of the alkyl chain (isobutyl group) to form the p-anisidine radical cation.
-
Cleavage alpha to the nitrogen.
-
4.3 NMR Signature (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Protons: Two doublets (AA'BB' system) around δ 6.5 - 6.8 ppm.
-
Methoxy Group: Singlet (~3H) at δ 3.7 ppm.
-
Amine Proton (-NH-): Broad singlet (exchangeable) around δ 3.0 - 4.0 ppm.
-
Alkyl Chain:
-
Methine (-CH-) multiplet at ~3.5 ppm.
-
Methylene (-CH₂-) and Methyl (-CH₃) signals in the 0.9 - 1.6 ppm range.
-
Biological & Industrial Applications
5.1 Antioxidant Mechanism
Similar to 6PPD, this molecule acts as a radical scavenger. The secondary amine hydrogen is labile; upon exposure to free radicals (ROO•), it donates a hydrogen atom, forming a stable aminyl radical. The electron-rich methoxy group stabilizes this radical via resonance, preventing propagation of oxidative chains.
5.2 Comparative Toxicology (The "Quinone" Risk)
A critical area of research is the oxidative degradation of this molecule. Unlike 6PPD, which forms the highly toxic 6PPD-quinone (lethal to coho salmon), the methoxy analog (CAS 58008-15-4) would theoretically form a methoxy-quinone imine .
-
Hypothesis: The lack of a second amine group prevents the formation of the specific di-imine quinone structure seen in 6PPD-quinone. This suggests CAS 58008-15-4 might have a distinct (potentially lower) aquatic toxicity profile, though specific empirical data is required.
5.3 Biological Pathway Visualization
Figure 2: Proposed oxidative degradation pathway and antioxidant mechanism.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Irritant.[1][2][3][4] The lipophilic nature allows rapid dermal absorption.
-
Specific Target Organ Toxicity: Potential methemoglobinemia inducer (characteristic of anisidines).
Handling Protocols:
-
PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.
-
Ventilation: Always handle inside a fume hood to avoid inhalation of vapors or dust.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The amine is sensitive to oxidation and will darken (brown/black) upon exposure to air.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68476 (Related Structure: 4-Aminoquinoline / Anisidine derivatives). Retrieved from [Link]
-
Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. (Contextual reference for alkylated arylamine oxidation mechanisms). Science. Retrieved from [Link]
Sources
Novel Synthesis Routes for N-Alkylated Methoxyanilines
Executive Summary
The N-alkylation of methoxyanilines (anisidines) is a pivotal transformation in the synthesis of pharmacophores, particularly for kinase inhibitors (e.g., Gefitinib analogs) and GPCR ligands. Traditional methods—reductive amination using toxic hydrides or nucleophilic substitution with alkyl halides—often suffer from poor atom economy, over-alkylation, and genotoxic impurity generation.
This technical guide delineates three novel, high-fidelity synthesis routes that supersede legacy protocols: Base-Metal Catalyzed Hydrogen Borrowing , Metallaphotoredox Catalysis , and Electrochemical Decarboxylative Coupling . These methodologies are selected for their chemoselectivity, operational safety, and alignment with Green Chemistry Principle #7 (Use of Renewable Feedstocks).
Strategic Analysis: The Methoxyaniline Challenge
Methoxyanilines present a unique dichotomy in reactivity that complicates N-alkylation:
-
Nucleophilicity: The methoxy group (–OMe) is a strong electron-donating group (EDG), increasing the nucleophilicity of the amine. While this accelerates reaction rates, it significantly increases the risk of over-alkylation (formation of tertiary amines or quaternary ammonium salts) compared to electron-deficient anilines.
-
Oxidative Sensitivity: The electron-rich aromatic ring is susceptible to oxidation. Harsh oxidative protocols can lead to quinone imine formation or polymerization (tarring).
-
Regioselectivity: In competitive environments, the para- or ortho-directing power of the methoxy group can invite electrophilic aromatic substitution (EAS) side reactions if the alkylating agent is highly electrophilic (e.g., carbocations).
The Solution: The routes detailed below utilize "catalytic gating" mechanisms to ensure mono-alkylation and protect the aromatic core.
Route A: Base-Metal Catalyzed Borrowing Hydrogen (BH)
Best For: Scalable synthesis using alcohols; high atom economy.
The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology utilizes alcohols as alkylating agents.[1][2][3] It is a carbon-neutral cycle where the catalyst "borrows" hydrogen from the alcohol to form a reactive aldehyde, condenses it with the amine, and returns the hydrogen to reduce the imine.
Innovation: Moving away from expensive Iridium/Ruthenium to Manganese and Cobalt pincer complexes.
Mechanistic Pathway
The cycle proceeds through three distinct phases, all mediated by a single metal center (M):
-
Dehydrogenation: Alcohol
Aldehyde + [M-H]. -
Condensation: Aldehyde + Methoxyaniline
Imine + . -
Hydrogenation: Imine + [M-H]
Secondary Amine.
Figure 1: The Mn-catalyzed Borrowing Hydrogen cycle. The catalyst shuttles hydride equivalents, ensuring water is the only byproduct.
Experimental Protocol: Mn-Catalyzed Alkylation
Reference Standard: Based on Mn-PNP pincer systems (e.g., Beller et al., 2016).[1]
Reagents:
-
p-Anisidine (1.0 mmol)
-
Benzyl Alcohol derivative (1.0 mmol)[4]
-
Catalyst: Mn-PNP Pincer Complex (1 mol%)
-
Base:
-BuOK (0.5 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Inert Setup: In a glovebox or under Argon flow, charge a pressure tube with p-anisidine (123 mg), the alcohol (1.0 equiv), and the Mn-catalyst (typically 3-5 mg).
-
Base Activation: Add
-BuOK. Note: The base is critical for activating the precatalyst by deprotonating the pincer ligand arm. -
Solvation: Add toluene (2 mL). Seal the tube.
-
Thermal Cycle: Heat to 100°C for 12–24 hours. The mixture will turn from orange to dark red/brown.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove base salts), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Control Point: Ensure strictly anhydrous conditions. Water inhibits imine formation, stalling the cycle.
Route B: Metallaphotoredox Catalysis (HARC)
Best For: Alkylating with alkyl halides at Room Temperature; Late-stage functionalization.
This route merges photoredox catalysis (using light to move electrons) with transition metal catalysis (Copper). It utilizes a Halogen Abstraction-Radical Capture (HARC) mechanism, allowing the use of alkyl bromides/iodides without high heat, preventing thermal decomposition of the sensitive methoxy-aniline.
Logic Flow & Mechanism[5][6][7]
-
Photoexcitation: Blue light excites the photocatalyst (or Cu complex).
-
Radical Generation: An alkyl radical is generated from the alkyl halide via Single Electron Transfer (SET).
-
Capture: The Cu(II)-aniline species captures the alkyl radical.
-
Elimination: Reductive elimination yields the C-N bond.
Figure 2: Metallaphotoredox workflow utilizing Copper catalysis under blue light irradiation.
Experimental Protocol: Cu-Catalyzed HARC
Reference Standard: MacMillan/Peters paradigms.
Reagents:
-
p-Anisidine (1.0 equiv)
-
Alkyl Bromide (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: Xantphos or Bis(oxazoline) (12 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMA or Acetonitrile
Step-by-Step:
-
Catalyst Pre-mix: Combine Cu salt and ligand in the solvent and stir for 10 mins to form the active complex.
-
Addition: Add the methoxyaniline, alkyl bromide, and base.
-
Irradiation: Place the vial 2–3 cm away from a 34W Blue LED lamp (approx. 450 nm). Fan cooling is required to maintain RT (25°C).
-
Duration: Irradiate for 18 hours.
-
Workup: Dilute with ether, wash with brine. The copper residues are removed via an EDTA wash or filtration through Celite.
Why this works for Methoxyanilines: The mild RT conditions prevent the oxidation of the electron-rich aromatic ring, which is a common failure mode in thermal alkylation (100°C+).
Route C: Electrochemical Decarboxylative Coupling
Best For: "Green" synthesis using Carboxylic Acids; Novelty.
This is a cutting-edge approach where carboxylic acids replace alkyl halides. Electricity drives the decarboxylation (
Protocol Snapshot:
-
Anode: Graphite or RVC (Reticulated Vitreous Carbon).
-
Cathode: Platinum or Nickel.
-
Electrolyte:
in MeOH/H2O. -
Conditions: Constant current (10–20 mA), RT.
-
Advantage: No toxic halides;
is the only byproduct.
Comparative Analysis
| Feature | Borrowing Hydrogen (Route A) | Metallaphotoredox (Route B) | Electrochemical (Route C) |
| Alkyl Source | Alcohols (Cheap, abundant) | Alkyl Halides (Commercial availability) | Carboxylic Acids (Stable, diverse) |
| Atom Economy | Excellent ( | Moderate (Salt waste) | High ( |
| Temp/Conditions | High Heat (100–130°C) | Room Temp (25°C) | Room Temp (25°C) |
| Selectivity | High (Mono-alkylation favored) | High (Radical mechanism) | Moderate (Depends on voltage) |
| Scalability | High (Kg scale proven) | Low/Medium (Photon penetration limits) | High (Flow cells available) |
| Cost | Low (Base metals: Mn, Fe) | Medium (Ligands/LEDs) | Low (Electricity is cheap) |
References
-
Borrowing Hydrogen (Mn-Catalysis)
-
Elangovan, S., et al. (2016). "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications.[5]
-
-
Metallaphotoredox (Cu-Catalysis)
- Kainz, Q. M., et al. (2016). "Asymmetric copper-catalyzed C-N cross-couplings induced by visible light." Science.
- See also:MacMillan Group Reviews on Metallaphotoredox.
-
Transition-Metal Free / General Reviews
- RSC Advances (2025).
-
Electrochemical Methods
- Novaes, L. F. T., et al. (2020).
Disclaimer: The protocols described involve hazardous chemicals (anisidines are toxic/irritants). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 2. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Exploration of 2-methoxy-N-(4-methylpentan-2-yl)aniline as a Chemical Intermediate
Executive Summary
This technical guide provides a comprehensive analysis of 2-methoxy-N-(4-methylpentan-2-yl)aniline (also referred to as N-(1,3-dimethylbutyl)-o-anisidine). As a sterically hindered, electron-rich secondary amine, this molecule serves as a critical scaffold in the synthesis of nitrogen-containing heterocycles, antioxidants, and pharmaceutical active pharmaceutical ingredients (APIs).
This guide moves beyond basic characterization to explore the synthetic causality , reactivity profiles , and downstream applications of this intermediate. It addresses the challenges of steric bulk during synthesis and provides validated protocols for its generation and utilization.
Structural Analysis & Physicochemical Properties[1][2][3]
The utility of 2-methoxy-N-(4-methylpentan-2-yl)aniline lies in the interplay between its electron-donating substituents and its lipophilic tail.
Molecule Architecture
-
Core: Aniline ring activated by an ortho-methoxy group.[1][2]
-
Substituent 1 (2-Methoxy): Provides strong electron donation (+M effect) to the ring, activating the para and ortho positions relative to itself. It also creates an intramolecular hydrogen bond acceptor site.
-
Substituent 2 (N-Alkyl): The 4-methylpentan-2-yl group (derived from methyl isobutyl ketone) introduces significant lipophilicity (LogP increase) and steric hindrance around the nitrogen, protecting it from unwanted N-oxidation or over-alkylation.
Key Physicochemical Data (Predicted/Experimental)
| Property | Value / Characteristic | Relevance to Processing |
| Molecular Formula | C₁₃H₂₁NO | Stoichiometry calculations |
| Molecular Weight | 207.32 g/mol | Yield determination |
| Physical State | Viscous Yellow Oil | Liquid handling required |
| Boiling Point | ~280–290°C (at 760 mmHg) | High thermal stability; purification via vacuum distillation |
| pKa (Conjugate Acid) | ~4.5–5.0 | Weak base; requires acid catalysis for condensation |
| LogP | ~3.8 | High lipophilicity; excellent cell permeability potential |
Synthetic Pathways: The "How" and "Why"
The most robust route to this intermediate is Reductive Amination . Direct alkylation of o-anisidine with alkyl halides is discouraged due to poly-alkylation and elimination side reactions.
Protocol: Reductive Amination (Abdel-Magid Method)
Rationale: The reaction between o-anisidine (weak nucleophile due to steric/electronic effects) and 4-methyl-2-pentanone (sterically hindered ketone) is slow. The use of Sodium Triacetoxyborohydride (STAB) is critical because it is mild enough to not reduce the ketone competitively but active enough to reduce the iminium intermediate.
Reagents
-
Substrate: o-Anisidine (1.0 equiv)
-
Carbonyl: 4-Methyl-2-pentanone (MIBK) (1.2–1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for promoting imine formation.
Step-by-Step Methodology
-
Imine Formation (In Situ): Charge a dry reactor with o-anisidine, MIBK, and DCE under N₂ atmosphere. Add AcOH. Stir at room temperature for 30–60 minutes to establish the imine/hemiaminal equilibrium.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 20 minutes to control exotherm.
-
Reaction: Allow to warm to 20–25°C and stir for 12–24 hours. Note: The steric bulk of MIBK requires longer reaction times than aldehydes.
-
Quench: Quench with saturated aqueous NaHCO₃ (pH ~8–9).
-
Workup: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography (Hexanes/EtOAc) or vacuum distillation if scale permits.
Synthesis Workflow Diagram
Figure 1: Reductive amination workflow highlighting the critical role of acid catalysis and selective hydride transfer.
Reactivity Profile & Downstream Applications
Once synthesized, the molecule acts as a "chassis" for drug discovery. The N-alkyl group acts as a lipophilic anchor, while the aromatic ring remains open for functionalization.
Regioselective Electrophilic Substitution
The amino group (moderately activating) and methoxy group (strongly activating) direct incoming electrophiles.
-
Position 4 (Para to Amino): The most reactive site. Steric hindrance from the N-alkyl group is minimal here. Ideal for halogenation or formylation (Vilsmeier-Haack).
-
Position 5 (Para to Methoxy): Secondary site of reactivity.
Heterocycle Formation
This intermediate is a prime candidate for synthesizing N-alkylated indoles or quinolines via metal-catalyzed couplings.
-
Application Example: Larock Indole Synthesis
-
Halogenate the 2-methoxy-N-alkyl aniline at the ortho position (relative to amine, if available) or start with a halogenated precursor.
-
Couple with an internal alkyne using Pd(OAc)₂ to fuse the pyrrole ring.
-
Divergent Synthesis Map
Figure 2: Divergent synthetic utility of the core intermediate in medicinal chemistry workflows.
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical markers must be verified.
NMR Fingerprint (¹H NMR, 400 MHz, CDCl₃)
-
Methoxy (-OCH₃): Singlet, δ ~3.8 ppm (3H).
-
Aromatic Protons: Multiplet, δ ~6.5–7.0 ppm (4H). Look for the characteristic splitting of o-disubstituted benzenes.
-
Methine (N-CH): Multiplet, δ ~3.4–3.6 ppm (1H). This shift confirms N-alkylation.
-
Alkyl Tail:
-
Isobutyl Methyls: Doublet, δ ~0.9 ppm (6H).
-
Methyl adjacent to Methine: Doublet, δ ~1.1 ppm (3H).
-
-
Amine (NH): Broad singlet, δ ~3.5–4.5 ppm (1H, exchangeable with D₂O).
Mass Spectrometry
-
Technique: LC-MS (ESI+).
-
Target Ion: [M+H]⁺ = 208.17 m/z.
-
Fragmentation: Loss of the alkyl chain (C₆H₁₃) often yields the o-anisidine radical cation (m/z 123).
Safety & Handling (SHE)
-
Toxicity: Like most anilines, this compound should be treated as a potential sensitizer and methemoglobinemia agent.
-
Stability: The secondary amine is prone to oxidation upon prolonged exposure to air (turning dark brown). Store under Argon/Nitrogen at 2–8°C.
-
Metabolism (Drug Design Context): The branched alkyl chain is a "soft spot" for CYP450 oxidation (hydroxylation at the tertiary carbon). Medicinal chemists should consider fluorination of the alkyl chain if metabolic stability is an issue.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
PubChem Compound Summary. (2023). "2-Methoxy-N-alkylaniline Derivatives." National Center for Biotechnology Information.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. longchangextracts.com [longchangextracts.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Improving the yield of 2-methoxy-N-(4-methylpentan-2-yl)aniline synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: Synthesizing 2-methoxy-N-(4-methylpentan-2-yl)aniline involves coupling a sterically hindered amine (o-anisidine ) with a branched ketone (MIBK / 4-methylpentan-2-one).
Standard reductive amination protocols (e.g., NaBH(OAc)₃ in DCE) often fail here. The ortho-methoxy group on the aniline ring creates significant steric clash, preventing the bulky ketone from approaching the nitrogen to form the required imine intermediate. This leads to:
-
Stalled Equilibrium: The reaction gets stuck at the hemiaminal stage or reverts to starting materials.
-
Side Reactions: The reducing agent preferentially attacks the unreacted ketone, forming the alcohol side product (4-methylpentan-2-ol) instead of the amine.
The Solution: To improve yield, you must force the equilibrium toward the imine before introducing the hydride source. The most robust method for this specific steric profile is Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination .
Mechanism & Pathway Visualization
The following diagram illustrates the critical role of Titanium(IV) in coordinating the sterically hindered coupling partners and driving water removal.
Caption: The Titanium(IV) pathway bypasses the unfavorable equilibrium by chemically scavenging water, forcing imine formation even in sterically congested systems.
Troubleshooting Guide: Diagnostics & Solutions
Use this guide to diagnose specific yield failures in your current workflow.
Issue 1: "I see mostly starting material and the corresponding alcohol (4-methylpentan-2-ol)."
-
Diagnosis: The imine did not form. You likely added the reducing agent (NaBH₄ or NaBH(OAc)₃) while the ketone was still free in solution. Because the ketone is more accessible than the hindered imine, it was reduced preferentially.
-
Corrective Action: Switch to a Stepwise Indirect Protocol .
-
Step 1: Stir Amine + Ketone + Ti(OiPr)₄ (neat or in THF) for 6–12 hours.
-
Step 2: Only add the reducing agent after TLC/GC confirms the disappearance of the ketone/amine peak and the appearance of the imine (often a color change to yellow/orange).
-
Issue 2: "The reaction turns into a thick gel during workup."
-
Diagnosis: Improper quenching of Titanium salts. Ti(OiPr)₄ hydrolyzes to form voluminous titanium dioxide (TiO₂) gels that trap your product and cause terrible emulsions.
-
Corrective Action: Use the Ammonia Quench Method .
-
Pour the reaction mixture into 2M aqueous ammonia (NH₄OH). This precipitates Titanium as a discrete, filterable solid rather than a gel. Filter through Celite before extraction.
-
Issue 3: "The product is dark/black and yield is lower than expected."
-
Diagnosis: Oxidation of the o-anisidine. Electron-rich anilines are prone to air oxidation ("gardening").
-
Corrective Action:
-
Purify the o-anisidine starting material (distillation) if it is already dark.
-
Run the Ti(OiPr)₄ mixing step under a strict Nitrogen or Argon atmosphere.
-
Optimized Experimental Protocol (The "Gold Standard")
This protocol is adapted from the work of Abdel-Magid and Mattson, specifically optimized for hindered substrates.
Reagents:
-
A: 2-methoxyaniline (1.0 equiv)
-
B: 4-methylpentan-2-one (MIBK) (1.2 equiv)
-
C: Titanium(IV) isopropoxide (1.5 equiv)[1]
-
D: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) or Neat (if stirrable).
Step-by-Step Methodology:
-
Activation (Imine Formation):
-
In a flame-dried flask under N₂, combine A (o-anisidine) and B (MIBK).
-
Add C (Ti(OiPr)₄) dropwise via syringe.
-
Note: The reaction is slightly exothermic. Stir at ambient temperature (20–25°C) for 12–18 hours .
-
Checkpoint: Monitor by TLC.[2] You should see the consumption of o-anisidine. If the reaction is slow, heat to 40–50°C.
-
-
Reduction:
-
Dilute the mixture with absolute ethanol (if run neat) or continue in THF.
-
Cool the vessel to 0°C.
-
Add D (NaBH₄) carefully in portions. (Caution: Gas evolution).
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
Quench & Workup (Critical):
-
Pour the reaction mixture into a beaker containing 2M NH₄OH (approx. 2mL per mmol of Ti).
-
Stir vigorously for 20 minutes. The white/grey precipitate should settle.
-
Filter through a pad of Celite. Wash the pad with Ethyl Acetate.
-
Separate the organic layer.[3] Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/Ethyl Acetate). The secondary amine is less polar than the primary amine but more polar than the dialkylated byproduct (unlikely here).
-
Comparative Data: Why this method?
| Parameter | Standard Method (NaBH(OAc)₃) | Catalytic Hydrogenation (Pt/C) | Ti(OiPr)₄ Method (Recommended) |
| Imine Conversion | < 40% (Equilibrium limited) | High, but slow | > 95% (Driven by water scavenging) |
| Steric Tolerance | Poor | Moderate | Excellent |
| Side Product (Alcohol) | High (Major impurity) | Low | Minimal (< 5%) |
| Reaction Time | 24–48 hours | 12–24 hours | 12 hours (Activation) + 2 hours (Red) |
Frequently Asked Questions (FAQs)
Q: Can I use NaBH(OAc)₃ instead of NaBH₄ with Titanium? A: Yes, but it is generally unnecessary. The Ti-complex activates the imine so strongly that the cheaper, more available NaBH₄ works perfectly without reducing the ketone (since the ketone is already tied up as the imine).
Q: My o-anisidine is a solid, but MIBK is a liquid. Do I need a solvent? A: Ti(OiPr)₄ is a liquid. Often, you can run this reaction "neat" (solvent-free) by mixing the amine, ketone, and Titanium. This maximizes concentration and reaction rate. If the slurry is too thick, add a minimum amount of anhydrous THF.
Q: Can I use Molecular Sieves instead of Titanium? A: Molecular sieves can remove water, but they do not provide the Lewis Acid activation that Ti(OiPr)₄ does. For sterically hindered anilines (ortho-substituted), sieves are often insufficient to drive the reaction to completion.
References
-
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. figshare.com [figshare.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. designer-drug.com [designer-drug.com]
Side-product analysis in the synthesis of 2-methoxy-N-(4-methylpentan-2-yl)aniline
[1]
Case ID: RED-AM-ANIS-001 Assigned Specialist: Senior Application Scientist Chemistry Class: Reductive Alkylation (Sterically Hindered System)[1]
Core Reaction Overview
The synthesis involves the reductive amination of o-anisidine (nucleophile) with 4-methyl-2-pentanone (MIBK, electrophile).[1]
-
Primary Challenge: Steric Hindrance.
-
Amine: The ortho-methoxy group on the aniline creates significant steric bulk and electron donation, reducing the nucleophilicity of the nitrogen.
-
Ketone: MIBK is a hindered ketone compared to standard aliphatic ketones.
-
-
Consequence: The formation of the intermediate imine (Schiff base) is slow and the equilibrium is unfavorable. This allows the reducing agent to attack the unreacted ketone, leading to high levels of alcohol impurity.
Reaction Pathway & Side-Product Analysis
The following diagram maps the critical decision points in the reaction mechanism where side products are generated.
Figure 1: Mechanistic pathway highlighting the competitive reduction of MIBK to 4-methyl-2-pentanol (Impurity A) due to slow imine formation.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: High Levels of Impurity A (4-methyl-2-pentanol)
User Report: "I am seeing a large peak at RRT 0.4 in my HPLC, and my yield of the amine is <40%. The MIBK is being consumed."
Diagnosis: You are experiencing Competitive Reduction . Because the o-anisidine is sterically hindered, the imine formation is slow.[2] The reducing agent (likely added too early or too strong) is reducing the unreacted MIBK directly to the alcohol before it can couple with the amine.
Corrective Protocol (The "Abdel-Magid" Modification):
-
Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (
) or Cyanoborohydride. STAB is less basic and tolerates the ketone better. -
Sequential Addition: Do not mix all reagents at once.
-
Step A: Stir o-Anisidine (1.0 equiv) and MIBK (1.2 equiv) with Acetic Acid (1.5 equiv) in DCE or THF for 1–2 hours before adding the reducing agent. This forces the equilibrium toward the imine.
-
Step B: Add STAB (1.4 equiv) portion-wise.
-
Expert Tip: If the reaction is still sluggish, add Titanium(IV) isopropoxide (
) (1.5 equiv) in Step A. This acts as a Lewis acid and water scavenger, driving the imine formation to near completion before reduction.
Issue 2: Reaction Stalls / Incomplete Conversion
User Report: "After 24 hours, I still see 30% unreacted o-anisidine. Adding more reducing agent doesn't help."
Diagnosis: This is an Equilibrium Limitation . The water generated during imine formation is hydrolyzing the imine back to the starting materials.[3][4]
Corrective Protocol:
-
Dehydration: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water.
-
Solvent Choice: Switch from Methanol (protic, hinders imine formation) to 1,2-Dichloroethane (DCE) or Toluene (aprotic).
-
Forcing Conditions: If using catalytic hydrogenation (
), increase pressure to 5–10 bar and temperature to 50°C, but monitor for de-methoxylation (loss of the methoxy group).
Issue 3: "Ghost" Peak on HPLC (Impurity B)
User Report: "I isolated the product, but after leaving it in solution for a day, a new peak appeared that matches the starting material."
Diagnosis: Imine Hydrolysis . You likely isolated the intermediate imine rather than the fully reduced amine, or your workup was insufficient to quench the boron-amine complex. Upon standing in wet solvent, the unreduced imine hydrolyzed back to o-anisidine and MIBK.
Validation Test:
-
Take an aliquot of the "product."
-
Add a drop of aqueous HCl.
-
Run LC-MS.[1] If the peak mass shifts from 205 (Imine) to 207 (Amine) + 123 (Anisidine), you have incomplete reduction.
Impurity Profile & Data Summary
Use the table below to identify peaks in your analytical traces.
| Impurity ID | Chemical Name | Source | Relative Retention (RRT)* | Control Strategy |
| Impurity A | 4-methyl-2-pentanol | Direct reduction of MIBK | ~0.4 (Early eluting) | Pre-form imine; Use STAB; Avoid excess |
| Impurity B | o-Anisidine (SM) | Incomplete conversion / Hydrolysis | 1.0 (Reference) | Use |
| Impurity C | Bis-alkylated Aniline | Over-alkylation | >1.5 (Late eluting) | Rare. Steric bulk of MIBK prevents adding a second alkyl group.[1] |
| Impurity D | Des-methyl Analog | Loss of O-Me group | ~0.9 | Avoid high-pressure hydrogenation or strong Lewis acids at high heat.[1] |
*RRT values are approximate and depend on C18 column conditions (Mobile Phase: ACN/Water + 0.1% Formic Acid).
Recommended Synthetic Workflow (High Purity)
To maximize yield and minimize side products, follow this optimized protocol:
-
Imine Formation:
-
Charge reaction vessel with o-anisidine (1.0 equiv) and DCE (10 mL/g).
-
Add MIBK (1.2–1.5 equiv).
-
Add Acetic Acid (2.0 equiv) OR
(1.5 equiv). -
Stir at RT for 2 hours. (Critical for minimizing Impurity A).
-
-
Reduction:
-
Cool to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 30 minutes.
-
Allow to warm to RT and stir overnight.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(or 1N NaOH if using Ti-isopropoxide to break the Ti-complex).[1] -
Extract with DCM.
-
Wash organic layer with brine, dry over
.
-
References
-
Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- Relevance: Establishes the STAB protocol as the standard for suppressing ketone reduction side products.
-
[1]
-
Borch, R. F., et al. (1971).[5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.
- Relevance: Foundational work on pH control in reductive amin
-
[1]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for substituted aniline synthesis
Welcome to the Advanced Synthesis Technical Support Center.
Topic: Optimization of Reaction Conditions for Substituted Aniline Synthesis Ticket ID: ANL-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Method Selection
User Query: "I need to synthesize a substituted aniline. Which method should I choose to avoid side reactions?"
Scientist’s Response: The synthesis of substituted anilines is rarely a "one-size-fits-all" operation. Your choice depends entirely on the survival of other functional groups (chemoselectivity) and the availability of precursors .
Use the decision matrix below to select your workflow.
Figure 1: Strategic decision tree for selecting the optimal aniline synthesis pathway based on substrate functionality.
Module A: Catalytic Hydrogenation (The Industrial Workhorse)
Context: This is the most economical method but poses the highest safety risks and selectivity challenges.
Core Protocol: Chemoselective Hydrogenation of Halonitroarenes
Target: Reducing
The Mechanism of Failure: Standard Pd/C is too active. It inserts into C-X bonds (oxidative addition) faster than it reduces the nitro group in diffusion-limited regimes. To fix this, we must "poison" the catalyst or change the metal to Platinum (Pt), which has a lower affinity for oxidative addition into C-X bonds.
Optimized Protocol:
-
Catalyst: Use 5% Pt/C (sulfided) or Pt/C doped with Vanadium . The sulfur/vanadium modifies the electronic surface, inhibiting the adsorption of the halogenated moiety [1].
-
Solvent: Methanol or Ethanol. Avoid acidic media which accelerates dehalogenation.
-
Pressure/Temp: Keep mild (1–5 bar
, 25–40°C). High pressure forces the side reaction. -
Additive: Add 0.1 equiv of Morpholine or Thiourea if using standard Pd/C. These act as scavengers or catalyst modifiers.
Troubleshooting Guide (Hydrogenation)
| Symptom | Probable Cause | Corrective Action |
| Exotherm Spike / Runaway | Reaction rate too fast; heat accumulation.[1] | CRITICAL SAFETY: Stop |
| Dehalogenation (Loss of Cl/Br) | Catalyst too active (Pd) or | Switch to Pt/C (sulfided) . Add KSCN (potassium thiocyanate) as a poison. Reduce pressure to 1 atm (balloon). |
| Stalled Reaction (Azo/Azoxy buildup) | "Hydrogen Starvation" or Catalyst Poisoning. | Check mass transfer ( |
| Product is colored (Red/Brown) | Trace azo/azoxy intermediates remaining. | These impurities are highly colored. Extend reaction time by 30 mins or treat crude with activated carbon. |
Module B: Buchwald-Hartwig Amination (The Precision Tool)
Context: Used when the nitro precursor is unstable or unavailable, and you are building the aniline from an aryl halide and an amine source.
Core Protocol: The "Self-Validating" Setup
Success in Buchwald-Hartwig relies entirely on the Ligand/Substrate match . Do not use generic conditions.
Ligand Selection Table:
| Amine Type | Recommended Ligand | Base | Why? |
| Primary Alkyl Amines | BrettPhos or RuPhos | NaOtBu | Prevents |
| Primary Anilines | XPhos or DavePhos | Excellent for weak nucleophiles. | |
| Secondary Amines | RuPhos | LHMDS | RuPhos creates a specific pocket that binds secondary amines tightly. |
| Ammonia Surrogates | Josiphos or tBuBrettPhos | NaOtBu | Needed for synthesis of primary anilines from halides. |
Step-by-Step Workflow:
-
Inerting: This cycle is
sensitive. Cycle vacuum/Argon 3x in the reaction vessel before adding catalyst. -
Pre-catalyst Loading: Use Pd-precatalysts (e.g., XPhos Pd G3) rather than mixing
+ Ligand in situ. This guarantees the active species is formed immediately, avoiding induction periods [3]. -
Temperature: Heat to 80–100°C. This reaction requires thermal energy to drive the reductive elimination step.
Visualizing the Failure Points
Figure 2: Catalytic cycle of Buchwald-Hartwig amination highlighting common failure modes (Red).
Module C: Alternative Reductions (The Problem Solvers)
Context: When you have an aldehyde, ketone, or nitrile on the ring that must survive, catalytic hydrogenation is risky.
Protocol: Iron-Mediated Reduction (Bechamp Modification)
Target: High chemoselectivity for
-
Reagents: Iron powder (325 mesh, 5 equiv) +
(catalytic) in Ethanol/Water (4:1). -
Procedure: Reflux at 80°C. The
acts as an electrolyte to activate the iron surface. -
Advantage: This is effectively pH neutral compared to the classical
method, protecting acid-sensitive groups (like acetals). -
Workup Tip: The reaction produces iron oxide sludge. Filter through a Celite pad while hot to prevent clogging.
Frequently Asked Questions (FAQ)
Q: My hydrogenation reaction works on 1g scale but causes an explosion/pressure spike on 100g scale. Why? A: Hydrogenation of nitro groups releases ~550 kJ/mol. On a small scale, passive cooling works. On a large scale, the surface-area-to-volume ratio drops, and heat accumulates, accelerating the reaction (Arrhenius law) and creating a thermal runaway. Fix: Use a semi-batch protocol . Load catalyst and solvent, then pump in the nitro-substrate solution slowly while monitoring temperature [2].
Q: In Buchwald coupling, I see the starting material disappear, but I only get the de-halogenated arene (Ar-H), not the amine.
A: This is "Protodehalogenation." It usually happens when the amine nucleophile is too sterically hindered or the base is too weak. The Pd(II) intermediate grabs a hydride (often from the solvent or ligand) instead of the amine.
Fix: Switch to a more active precatalyst (e.g., Pd-PEPPSI ) or a stronger base (
Q: Can I use Raney Nickel for halonitroarenes? A: Generally, No . Raney Nickel is notorious for dehalogenation. Unless you specifically poison it or run it at very low temperatures, you will strip off Chlorines and Bromines. Stick to sulfided Pt/C.
References
-
Lian, C., et al. (2015). "Selective Hydrogenation of Halonitrobenzenes over Pt/Fe2O3 Nanocomposite Catalysts." ResearchGate/Journal of Catalysis.
-
Chandra, T., & Zebrowski, J. P. (2016). "Hazards associated with laboratory scale hydrogenations." ACS Chemical Health & Safety.
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. (Contextualized via Sigma-Aldrich/Merck Technical Guides).
Sources
Technical Support Center: Method Refinement for Quantitative Analysis of 2-methoxy-N-(4-methylpentan-2-yl)aniline
Welcome to the technical support center for the quantitative analysis of 2-methoxy-N-(4-methylpentan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, validation, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust, reliable, and self-validating.
Introduction to the Analyte
2-methoxy-N-(4-methylpentan-2-yl)aniline is an N-substituted aromatic amine. The structure, featuring a basic secondary amine and a bulky alkyl group, presents specific challenges for chromatographic analysis. The amine group is susceptible to strong interactions with active sites on stationary phases (e.g., silanols in silica-based columns), which can lead to poor peak shape (tailing). The compound's overall non-polar character, contributed by the substituted aniline ring and the methylpentan group, makes it well-suited for reversed-phase HPLC and gas chromatography. Accurate quantification is critical in pharmaceutical development for purity assessment, impurity profiling, and stability studies.[1][2]
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC with UV detection is the most common and robust technique for the analysis of substituted aniline compounds.[3] It offers excellent separation capabilities and sensitivity without the need for derivatization, which is often required for GC analysis of polar amines.[4]
Recommended HPLC Protocol
This protocol provides a starting point for method development. Optimization will be necessary based on your specific instrumentation and sample matrix.
1. Instrumentation and Materials:
-
HPLC System: A standard system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[3]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is highly recommended to minimize peak tailing.[3][5]
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water (e.g., Milli-Q). Formic acid or phosphoric acid for pH adjustment.
-
Standard: A well-characterized reference standard of 2-methoxy-N-(4-methylpentan-2-yl)aniline.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~240 nm (A full UV scan of the analyte should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol to create a 1 mg/mL solution.
-
Working Standards: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (50:50 Water:ACN) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol or the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify the analyte peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the sample using the linear regression equation from the calibration curve.[3]
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC analysis.
HPLC Troubleshooting Guide (Q&A Format)
| Question / Observed Issue | Potential Causes & Explanations | Recommended Solutions |
| Why is my peak tailing severely? | 1. Silanol Interactions: The basic amine group on your analyte interacts ionically with residual acidic silanol groups on the silica-based C18 column. This secondary interaction slows down a portion of the analyte molecules, causing a tailed peak.[6][7] 2. Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[6] 3. Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Adjust Mobile Phase pH: Add a small amount of an acid like formic acid or phosphoric acid (0.1%) to the mobile phase. This protonates the silanol groups, reducing their ionic interaction with the protonated amine.[8] 2. Use a Modern Column: Employ an end-capped, high-purity silica column or a hybrid particle column designed to minimize silanol activity.[5] 3. Reduce Sample Load: Dilute your sample and reinject. 4. Match Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible. |
| My retention time is shifting between injections. What's wrong? | 1. Inadequate Equilibration: The column was not given enough time to re-equilibrate to the initial gradient conditions between runs. 2. Mobile Phase Changes: The composition of the mobile phase is changing over time due to evaporation of the more volatile component (usually acetonitrile).[9] 3. Pump Issues: The HPLC pump is not delivering a consistent, precise flow rate, possibly due to air bubbles or worn seals.[6] 4. Temperature Fluctuations: The column temperature is not stable, affecting analyte retention. | 1. Increase Equilibration Time: Ensure the post-run equilibration step is sufficient (typically 5-10 column volumes). 2. Prepare Fresh Mobile Phase: Keep mobile phase bottles capped and prepare fresh batches daily. Degas the mobile phase properly.[6] 3. Purge the Pump: Purge all pump lines to remove air bubbles. If the problem persists, check pump seals for leaks and perform routine maintenance.[9] 4. Use a Column Thermostat: Maintain a constant column temperature (e.g., 30 °C). |
| I'm seeing a noisy or drifting baseline. | 1. Air Bubbles: Dissolved gas in the mobile phase is outgassing in the detector flow cell.[6] 2. Contaminated Mobile Phase: Impurities in the solvents or buffer salts are causing baseline interference.[10] 3. Detector Lamp Failure: The detector lamp is nearing the end of its life, causing unstable output. 4. System Leak: A small leak in the system can cause pressure fluctuations that manifest as baseline noise.[6] | 1. Degas Mobile Phase: Use an inline degasser or sonicate the mobile phase before use.[6] 2. Use High-Purity Reagents: Use HPLC-grade solvents and high-purity salts. Filter the mobile phase.[10] 3. Check Lamp Hours: Check the detector lamp's usage hours and replace if necessary. 4. Perform a Leak Check: Systematically check all fittings and connections for signs of a leak.[9] |
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, offering excellent selectivity and sensitivity, especially when coupled with mass spectrometry for definitive identification. However, direct analysis of N-substituted anilines can be challenging due to their polarity and potential for adsorption onto active sites in the GC system, leading to poor peak shape.[11] Chemical derivatization is often employed to block the active amine group, increasing volatility and improving chromatographic performance.[12]
Recommended GC-MS Protocol with Derivatization
1. Instrumentation and Materials:
-
GC-MS System: A standard GC system with an autosampler coupled to a mass spectrometer (e.g., single quadrupole).
-
Column: A low-to-mid polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Reagents: High-purity solvents (e.g., Hexane, Ethyl Acetate). Derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Internal Standard (IS): A compound with similar chemical properties but chromatographically resolved from the analyte and not present in the sample. A stable isotope-labeled analogue is ideal, but a structurally similar compound like Triphenylamine-d15 can also be effective.[12]
2. Derivatization and Sample Preparation:
-
Pipette 100 µL of the sample (or standard) into a reaction vial.
-
Add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of Ethyl Acetate and 50 µL of the derivatizing agent (e.g., PFPA).
-
Cap the vial and heat at 60 °C for 30 minutes.[12]
-
Cool to room temperature. Evaporate the remaining solvent and excess reagent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of Hexane for injection.[12]
3. GC-MS Conditions (Starting Point):
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.[14][15]
-
Oven Program: Initial temperature 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Choose a quantifier ion (most abundant) and at least one qualifier ion from the mass spectrum of the derivatized analyte and internal standard.
GC-MS Workflow with Derivatization
Caption: GC-MS analysis workflow including derivatization.
GC-MS Troubleshooting Guide (Q&A Format)
| Question / Observed Issue | Potential Causes & Explanations | Recommended Solutions |
| Why is my peak shape poor (tailing/broadening) even after derivatization? | 1. Incomplete Derivatization: The reaction did not go to completion, leaving some of the polar, underivatized analyte. 2. Active Sites in GC System: The GC inlet liner or the front of the column has become contaminated or active, causing adsorption of the analyte.[16] 3. Column Degradation: The stationary phase of the column is degrading due to exposure to oxygen or harsh sample matrices. | 1. Optimize Reaction: Increase reaction time, temperature, or the amount of derivatizing reagent. Ensure the sample is completely dry before adding the reagent, as water can quench the reaction. 2. Perform Inlet Maintenance: Replace the inlet liner (use a deactivated liner) and trim the first few cm of the analytical column.[16] 3. Condition the Column: Bake out the column according to the manufacturer's instructions. If performance does not improve, replace the column. |
| My analyte response is low or inconsistent. | 1. Analyte Degradation: The analyte may be degrading in the hot GC inlet. 2. Derivatization Issues: The derivative may be unstable or the reaction is not reproducible. 3. Matrix Effects: Co-extracted components from the sample matrix are suppressing the ionization of the analyte in the MS source.[17] | 1. Lower Inlet Temperature: Try reducing the inlet temperature in 20 °C increments to find the lowest temperature that allows efficient volatilization without degradation. 2. Check Derivative Stability: Analyze samples immediately after preparation. 3. Use an Internal Standard: An appropriate internal standard is crucial to correct for variability in sample preparation and injection. A stable isotope-labeled standard is best for correcting matrix effects.[12] 4. Improve Sample Cleanup: Consider an additional sample cleanup step (e.g., Solid Phase Extraction) before derivatization. |
| I'm seeing extraneous peaks in my chromatogram. | 1. Reagent Artifacts: The derivatizing agent itself or byproducts of the reaction can produce peaks. 2. Sample Contamination: Contamination from solvents, glassware, or the sample matrix. 3. Carryover: Residue from a previous, more concentrated sample is being injected.[16] | 1. Analyze a Reagent Blank: Prepare and analyze a blank sample containing only the solvent and derivatizing reagent to identify artifact peaks. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity. 3. Rinse the Syringe: Implement a thorough syringe rinse step with a strong solvent between injections. Analyze a solvent blank after a high-concentration sample to confirm there is no carryover.[16] |
Frequently Asked Questions (FAQs)
Q1: Which method should I choose: HPLC or GC-MS? The choice depends on your sample matrix, required sensitivity, and available equipment.
-
Choose HPLC for its robustness, simplicity (no derivatization), and suitability for routine quality control analysis of relatively clean samples.[3]
-
Choose GC-MS when higher specificity is required (confirmation via mass spectrum) or for complex matrices where chromatographic resolution is challenging. GC-MS can also offer very low detection limits, but the method is more complex due to the derivatization step.[12][18]
Q2: Why is method validation necessary for quantitative analysis? Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2] It is a regulatory requirement in the pharmaceutical industry. Following guidelines from the International Council for Harmonisation (ICH) ensures your method is accurate, precise, specific, linear, and robust, which guarantees the reliability of your data for quality and safety assessments.[19][20]
Q3: How can I ensure my analytical method is "stability-indicating"? A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. To demonstrate this, you must perform forced degradation studies.[21][22] This involves subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and light to intentionally produce degradation products.[23][24] You must then prove that these degradation products are chromatographically resolved from the main analyte peak, ensuring that you are only measuring the intact drug.[25]
Q4: Can I use Quantitative NMR (qNMR) for this analysis? Yes, qNMR is a powerful absolute quantification technique that does not require an identical reference standard for the analyte.[26]
-
Pros: It is a primary ratio method, highly precise, and non-destructive. It can provide structural confirmation and quantification simultaneously.[27]
-
Cons: It has lower sensitivity compared to HPLC or GC-MS, requiring a higher concentration of the analyte. The sample must be highly soluble in the deuterated solvent, and careful selection of non-overlapping signals for integration is critical.[26] It is best suited for purity assessment of reference standards or analysis of bulk materials rather than trace-level quantification.
Method Validation Data Summary
The following table summarizes typical performance characteristics that should be evaluated during method validation, in accordance with ICH Q2(R1) guidelines.[19]
| Validation Parameter | HPLC-UV | GC-MS (SIM) | Acceptance Criteria (Typical) |
| Specificity | Peak purity analysis (PDA), resolution >2 from nearest peak | Chromatographic resolution, unique mass fragments | Method is able to unequivocally assess the analyte in the presence of other components (impurities, degradants).[25] |
| Linearity (r²) | > 0.999 | > 0.995 | A linear relationship between concentration and response over the intended range. |
| Range | 80-120% of test concentration | 80-120% of test concentration | The interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The closeness of test results to the true value, assessed by spiking with known amounts of analyte.[19] |
| Precision (% RSD) | Repeatability: < 1.0% Intermediate: < 2.0% | Repeatability: < 5.0% Intermediate: < 10.0% | The closeness of agreement between a series of measurements.[19] |
| Limit of Detection (LOD) | S/N ratio of 3:1 | S/N ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | S/N ratio of 10:1 | S/N ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25] |
| Robustness | Insensitive to small changes in pH, mobile phase composition, temperature | Insensitive to small changes in flow rate, oven ramp rate | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |
References
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Retrieved from [Link]
-
McCoy, M. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
-
Pharma Quality. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]
-
PubMed. (n.d.). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Pharmaoffer. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]
-
National Institutes of Health. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-methyl-N-(4-methylpentan-2-yl)aniline. Retrieved from [Link]
-
European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
Labio Scientific. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine... Retrieved from [Link]
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- 1. biotech-spain.com [biotech-spain.com]
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- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
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- 8. hplc.eu [hplc.eu]
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Comparative analysis of 2-methoxy-N-(4-methylpentan-2-yl)aniline with other aniline derivatives
Executive Summary & Chemical Identity
2-methoxy-N-(4-methylpentan-2-yl)aniline (also referred to as N-(1,3-dimethylbutyl)-o-anisidine ) represents a specialized subclass of N-alkylated anilines. Structurally, it combines the electron-rich o-anisidine core with a bulky 1,3-dimethylbutyl side chain—the same lipophilic tail found in the ubiquitous rubber antioxidant 6PPD.
This guide evaluates its utility as a lipophilic intermediate and hindered amine stabilizer , contrasting it with standard industrial benchmarks like o-anisidine (the parent molecule) and N-isopropyl-o-anisidine.
Key Differentiators
-
Steric Hindrance: The bulky 1,3-dimethylbutyl group reduces nucleophilic attack rates compared to simple N-methyl or N-ethyl derivatives, offering higher selectivity in coupling reactions.
-
Lipophilicity: Significantly higher LogP than o-anisidine, making it ideal for non-polar matrices (fuels, lubricants, rubber).
-
Volatility: Reduced vapor pressure minimizes inhalation risks relative to the highly volatile parent o-anisidine.
Comparative Performance Analysis
The following analysis benchmarks 2-methoxy-N-(4-methylpentan-2-yl)aniline against its closest structural and functional analogs.
Table 1: Physicochemical & Functional Profile
| Feature | Target Molecule (2-methoxy-N-(4-methylpentan-2-yl)aniline) | o-Anisidine (Parent) | N-Isopropyl-o-anisidine (Analog) | 6PPD (Functional Benchmark) |
| Structure | Hindered Secondary Amine | Primary Amine | Secondary Amine | Diamine (Antiozonant) |
| Lipophilicity (Est. LogP) | ~3.8 - 4.2 (High) | 0.95 (Low) | ~2.5 (Medium) | 4.6 (Very High) |
| Nucleophilicity | Moderate (Sterically Hindered) | High | High | Very High (Diamine) |
| Oxidation Stability | High (Resistant to rapid auto-oxidation) | Low (Rapidly oxidizes/darkens) | Moderate | Low (Sacrificial antioxidant) |
| Volatility | Low | High (Hazardous) | Moderate | Very Low |
| Primary Application | Specialty Intermediate / Fuel Stabilizer | Dyes, Pigments, Synthesis | Pharma Intermediate | Rubber Antiozonant |
Detailed Technical Insights
A. Reactivity & Sterics
Unlike o-anisidine, which is prone to non-selective poly-alkylation, the target molecule's 4-methylpentan-2-yl tail provides a "steric umbrella."
-
Causality: The branching at the
-carbon (relative to nitrogen) creates significant steric bulk. This directs subsequent electrophilic aromatic substitutions (EAS) to the para-position relative to the amino group with high regioselectivity, avoiding ortho positions blocked by the methoxy group and steric bulk. -
Application: In the synthesis of complex pharmaceutical scaffolds, this hindrance prevents over-reaction, a common failure mode with simple anilines.
B. Solubility & Matrix Compatibility
The addition of the C6 alkyl chain transforms the solubility profile.
-
Observation: While o-anisidine is water-soluble to a degree, the target molecule is strictly hydrophobic.
-
Utility: This makes it an excellent candidate for fuel additives or lubricant antioxidants , where water solubility leads to leaching and product failure. It mimics the phase-behavior of 6PPD without the staining properties associated with diamines.
C. Toxicology & Safety (Critical)
-
Hazard: o-Anisidine is a Category 1B Carcinogen (bladder cancer).
-
Mitigation: N-alkylation generally reduces direct DNA intercalation capability compared to the primary amine. However, metabolic dealkylation in vivo can release the parent o-anisidine.
-
Protocol: Treat this molecule with the same high-containment protocols as o-anisidine, despite its lower volatility.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize 2-methoxy-N-(4-methylpentan-2-yl)aniline via Reductive Amination of o-anisidine with Methyl Isobutyl Ketone (MIBK). This is the industry-standard "self-validating" route because the product structure is strictly defined by the ketone backbone.
Reagents
-
Precursor A: o-Anisidine (1.0 eq)
-
Precursor B: Methyl Isobutyl Ketone (MIBK) (1.2 eq) - Acts as both reactant and solvent if used in excess.
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or H2/Pd-C (Catalytic).
-
Solvent: Dichloroethane (DCE) or excess MIBK.
-
Quench: Sat. NaHCO3.
Step-by-Step Methodology
-
Imine Formation (Equilibrium Phase):
-
Charge o-anisidine and MIBK into the reactor.
-
Add catalytic Acetic Acid (AcOH) to pH 5-6.
-
Insight: MIBK is a sterically hindered ketone. Heating to 40-50°C is required to drive imine formation, unlike acetone which reacts at RT.
-
Validation: Monitor by TLC (disappearance of o-anisidine spot).
-
-
Reduction (Irreversible Phase):
-
Cool to 0°C.
-
Add STAB portion-wise over 30 minutes.
-
Why STAB? It is selective for imines over ketones, preventing the reduction of excess MIBK to the alcohol.
-
Warm to RT and stir for 12 hours.
-
-
Workup & Purification:
-
Quench with Sat. NaHCO3 (gas evolution).
-
Extract with Ethyl Acetate.
-
Crucial Step: Wash organic layer with 1M HCl. The product (secondary amine) will protonate and move to the aqueous layer, while non-basic impurities (excess MIBK) remain in organics.
-
Basify aqueous layer (pH > 10) and re-extract to isolate pure product.
-
Visualization: Synthesis Pathway
Figure 1: Reductive amination pathway. The reaction proceeds via an imine intermediate, selectively reduced to the secondary amine.
Analytical Validation (QC)
To confirm the identity of the synthesized molecule, use the following diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Methoxy group (-OCH3). Confirms o-anisidine core integrity. | |
| 1H NMR | Isopropyl methyls from the MIBK tail. Confirms alkylation. | |
| MS (ESI+) | [M+H]+ = 208.17 | Molecular ion peak (Calculated MW: 207.31). |
| HPLC | RT Shift | Significant retention time increase vs. o-anisidine due to lipophilicity. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
National Toxicology Program (NTP). (2016). "Report on Carcinogens, Fourteenth Edition: o-Anisidine and its Hydrochloride." U.S. Department of Health and Human Services. Link
-
Lignell, B., et al. (2019). "6PPD and Its Reaction Products: Overview and Implications for Environmental Fate." Environmental Science & Technology. (Cited for side-chain properties).[1] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
